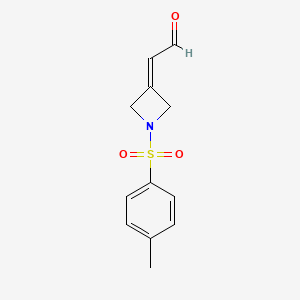

2-(1-Tosylazetidin-3-ylidene)acetaldehyde

Description

2-(1-Tosylazetidin-3-ylidene)acetaldehyde is a heterocyclic aldehyde featuring a tosyl-substituted azetidine ring conjugated with an α,β-unsaturated aldehyde moiety. This compound is of significant interest in organic synthesis due to its dual functionality: the strained azetidine ring can participate in ring-opening or cycloaddition reactions, while the aldehyde group serves as a versatile electrophile for nucleophilic additions or condensations. The tosyl group enhances the stability of the azetidinylidene system and modulates its electronic properties, making it a valuable intermediate in the synthesis of bioactive molecules or functional materials .

Properties

IUPAC Name |

2-[1-(4-methylphenyl)sulfonylazetidin-3-ylidene]acetaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3S/c1-10-2-4-12(5-3-10)17(15,16)13-8-11(9-13)6-7-14/h2-7H,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALKGMTXUSASZAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CC(=CC=O)C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101168816 | |

| Record name | Acetaldehyde, 2-[1-[(4-methylphenyl)sulfonyl]-3-azetidinylidene]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101168816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1379811-85-4 | |

| Record name | Acetaldehyde, 2-[1-[(4-methylphenyl)sulfonyl]-3-azetidinylidene]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1379811-85-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetaldehyde, 2-[1-[(4-methylphenyl)sulfonyl]-3-azetidinylidene]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101168816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Tosylazetidin-3-ylidene)acetaldehyde typically involves the reaction of tosyl chloride with azetidine derivatives under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the tosylated azetidine intermediate. This intermediate is then subjected to further reactions to introduce the acetaldehyde group, resulting in the formation of the target compound .

Industrial Production Methods

While specific industrial production methods for 2-(1-Tosylazetidin-3-ylidene)acetaldehyde are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(1-Tosylazetidin-3-ylidene)acetaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 2-(1-Tosylazetidin-3-ylidene)acetic acid.

Reduction: Formation of 2-(1-Tosylazetidin-3-ylidene)ethanol.

Substitution: Formation of various substituted azetidine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(1-Tosylazetidin-3-ylidene)acetaldehyde has diverse applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential use in drug discovery and development.

Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(1-Tosylazetidin-3-ylidene)acetaldehyde involves its interaction with specific molecular targets and pathways. The tosyl group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The azetidine ring provides structural rigidity and can participate in various chemical transformations. The aldehyde group is reactive and can undergo nucleophilic addition reactions, leading to the formation of new compounds .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Cyclohexylidene or Indolinylidene Moieties

- (Z)- and (E)-DMCHA: These aldehydes, (Z)-2-(3,3-dimethylcyclohexylidene)acetaldehyde and (E)-DMCHA, are pheromones in beetles such as Anthonomus grandis and Curculio caryae. Unlike 2-(1-Tosylazetidin-3-ylidene)acetaldehyde, they lack a heterocyclic ring but share the α,β-unsaturated aldehyde structure. Their biological activity is attributed to stereospecific interactions with insect olfactory receptors, whereas the azetidinylidene derivative is primarily a synthetic intermediate .

- (E)-2-(3,3-Dimethyl-1-propylindolin-2-ylidene)acetaldehyde (16): This indolinylidene derivative exhibits spectroscopic similarities (e.g., aryl, vinyl, and aldehyde NMR signals) to 2-(1-Tosylazetidin-3-ylidene)acetaldehyde.

Heterocyclic Ylidene Acetates

- Ethyl (2E)-(1-methyl-2-oxoindolin-3-ylidene)acetate : A 3-ylideneoxindole derivative used in asymmetric catalysis and cycloadditions. Unlike the tosylazetidinylidene aldehyde, this compound contains an oxindole core and an ester group, making it more electrophilic at the β-position. It is widely employed in synthesizing spirooxindoles, a privileged scaffold in medicinal chemistry .

Sulfur-Containing Analogues

- 2-((4,5-Diphenyl-4H-1,2,4-triazol-3-yl)thio)acetaldehyde : This compound replaces the azetidinylidene group with a triazole-thioether moiety. The sulfur atom enhances nucleophilicity, enabling distinct reactivity in biological systems (e.g., enzyme inhibition). In contrast, the tosylazetidinylidene structure offers rigidity and stereochemical control for targeted synthesis .

Silyl-Protected Derivatives

- tert-Butyldimethylsiloxyl acetaldehyde: A silyl-protected aldehyde with improved solubility in organic solvents. This derivative is used in stepwise syntheses requiring selective deprotection .

Comparative Data Table

Research Findings and Key Distinctions

- Reactivity : The tosylazetidinylidene system undergoes regioselective ring-opening with nucleophiles (e.g., amines), whereas oxindole derivatives like ethyl (2E)-(1-methyl-2-oxoindolin-3-ylidene)acetate participate in [3+2] cycloadditions due to their extended π-systems .

- Spectroscopic Profiles : Indolinylidene and azetidinylidene aldehydes share similar aldehyde proton shifts (~9.5–10.5 ppm in $^1$H NMR), but the azetidine ring’s strain results in distinct $^{13}$C NMR deshielding (~150–160 ppm for the ylidene carbon) .

Biological Activity

2-(1-Tosylazetidin-3-ylidene)acetaldehyde is a compound that has garnered attention in the fields of organic chemistry and medicinal research due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, and potential applications, supported by data tables and relevant research findings.

Chemical Structure and Synthesis

The compound is characterized by a tosyl group attached to an azetidine ring with an aldehyde functional group. The synthesis typically involves the reaction of tosyl chloride with azetidine derivatives in the presence of bases like triethylamine. This process leads to the formation of the desired compound through controlled reaction conditions, optimizing yield and purity.

Biological Activity Overview

The biological activity of 2-(1-Tosylazetidin-3-ylidene)acetaldehyde has been explored in various studies, indicating its potential as a bioactive molecule. The following sections summarize key findings related to its pharmacological properties.

The mechanism of action involves its interaction with specific molecular targets, primarily through the aldehyde group, which is reactive and can participate in nucleophilic addition reactions. The tosyl group can serve as a leaving group in substitution reactions, facilitating the formation of new chemical bonds.

Pharmacological Studies

Several studies have investigated the biological effects of this compound:

- Antioxidant Activity : Research indicates that aldehyde compounds can exhibit antioxidant properties, potentially mitigating oxidative stress in biological systems.

- Enzyme Interactions : The compound has been studied for its interactions with various enzymes, including aldehyde dehydrogenases, which play critical roles in metabolizing aldehydes and preventing toxicity.

- Cytotoxicity Studies : Preliminary cytotoxicity assays suggest that 2-(1-Tosylazetidin-3-ylidene)acetaldehyde may induce apoptosis in certain cancer cell lines, indicating potential therapeutic applications in oncology.

Case Studies and Research Findings

A review of case studies highlights the relevance of this compound in therapeutic contexts:

Potential Applications

Given its biological activity, 2-(1-Tosylazetidin-3-ylidene)acetaldehyde may have several applications:

- Drug Development : Its ability to interact with biological targets positions it as a candidate for drug development, particularly in treating conditions associated with oxidative stress and aldehyde toxicity.

- Research Tool : The compound can serve as a valuable tool for studying enzyme mechanisms involving aldehydes and their metabolic pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.